molecular formula C14H13FN6O B7433987 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide

2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide

Cat. No. B7433987
M. Wt: 300.29 g/mol
InChI Key: TZWAEGDGQLJFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide, also known as FEPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FEPP is a pyrazole-based compound that has shown promising results in various studies, particularly in the field of cancer research.

Scientific Research Applications

2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize, and it exhibits potent anti-cancer activity in various cancer cell lines. This compound also has anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases. However, this compound also has some limitations for lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to fully elucidate the potential applications of this compound in scientific research.

Future Directions

There are several future directions for the study of 2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in cancer therapy. In addition, studies are needed to investigate the toxicity and pharmacokinetics of this compound in vivo. Further studies are also needed to investigate the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related diseases. Overall, this compound is a promising candidate for scientific research, and further studies are needed to fully elucidate its potential applications.

Synthesis Methods

2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(2-fluoroethyl)pyrazole with 4-(azidomethyl)phenylboronic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, this compound, is obtained after purification by column chromatography.

properties

IUPAC Name

2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6O/c15-6-10-20-13(5-7-16-20)14(22)19-11-1-3-12(4-2-11)21-17-8-9-18-21/h1-5,7-9H,6,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWAEGDGQLJFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NN2CCF)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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